

"tetraphenoxy silane molecular structure and bonding"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraphenoxy silane**

Cat. No.: **B073000**

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Bonding of **Tetraphenoxy silane**

Abstract

Tetraphenoxy silane, also known as tetraphenyl silicate, is an organosilicon compound featuring a central silicon atom bonded to four phenoxy groups. Its unique structure makes it a valuable precursor in sol-gel processes, a component in the synthesis of advanced materials, and a subject of interest in materials science. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic signature of **tetraphenoxy silane**. It includes detailed experimental protocols for its synthesis and analysis, summarizes key quantitative data, and presents logical diagrams for its synthesis and primary chemical reaction pathway—hydrolysis and condensation.

Introduction

Tetraphenoxy silane (CAS No. 1174-72-7) is a tetraorganoxysilane with the chemical formula $C_{24}H_{20}O_4Si$.^[1] It is structurally defined by a central silicon atom covalently bonded to the oxygen atoms of four phenol moieties. This arrangement results in a sterically hindered yet reactive molecule, primarily utilized in applications requiring the controlled formation of silica-based networks. It is crucial to distinguish **tetraphenoxy silane**, which possesses Si-O-C bonds, from the well-studied tetraphenylsilane (CAS No. 1048-08-4), which contains direct Si-C bonds and exhibits significantly different chemical properties, such as greater thermal and chemical stability.^[2]

The primary utility of **tetraphenoxy silane** stems from its role as a molecular precursor. Through hydrolysis and condensation reactions, the phenoxy groups can be replaced to form a three-dimensional silicon dioxide (silica) network, a cornerstone of sol-gel chemistry.[\[3\]](#)[\[4\]](#)

Molecular Structure and Bonding

The molecular geometry of **tetraphenoxy silane** is centered around the silicon atom. The four oxygen atoms are arranged in a tetrahedral geometry around the central silicon, which is characteristic of tetracoordinate silicon compounds. The overall symmetry and final bond angles are influenced by the steric bulk of the large phenyl groups.

Bonding Characteristics

- Si-O Bond: The silicon-oxygen bond is a strong polar covalent bond. The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to substantial partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which is the basis for its hydrolysis reactivity.[\[5\]](#)
- O-C Bond: This bond connects the silicate core to the phenyl groups.
- pπ-dπ Interaction: A topic of discussion in silicon-oxygen chemistry is the potential for back-bonding, where the non-bonding p-orbitals of oxygen donate electron density to the empty 3d-orbitals of silicon.[\[5\]](#) This interaction can shorten the Si-O bond and influence the Si-O-C bond angle.

Crystallographic and Geometric Data

While extensive X-ray diffraction data is available for the related compound tetraphenylsilane, [\[6\]](#)[\[7\]](#)[\[8\]](#) a detailed single-crystal X-ray structure determination for **tetraphenoxy silane** is not readily found in peer-reviewed literature. However, the expected geometric parameters can be inferred from data on analogous silicate structures and computational models. The central O-Si-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the bulky phenoxy ligands.

Parameter	Expected Value Range	Source / Analogy
Molecular Formula	C ₂₄ H ₂₀ O ₄ Si	[1]
Molecular Weight	400.51 g/mol	[9]
Physical State	White/pink solid	[1]
Si-O Bond Length	~1.63 Å	Based on typical values in silicate glasses and organosiloxanes.[5]
O-Si-O Bond Angle	~109.5°	Assumes near-tetrahedral geometry around the silicon atom.
Si-O-C Bond Angle	120 - 140°	Wide range is typical for siloxanes, influenced by steric and electronic factors.

Table 1: Key physical and expected geometric parameters for **tetraphenoxy silane**.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **tetraphenoxy silane**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms.

- ²⁹Si NMR: The ²⁹Si nucleus is a spin-½ nucleus, and its chemical shift is highly sensitive to the electronic environment around the silicon atom.[10] For **tetraphenoxy silane**, a single resonance is expected, indicative of the single silicon environment.
- ¹H and ¹³C NMR: The spectra are dominated by signals from the four equivalent phenyl groups, showing characteristic resonances in the aromatic region.

Nucleus	Chemical Shift (ppm)	Multiplicity	Notes
²⁹ Si	-99.9	Singlet	The chemical shift is characteristic of a Q ⁴ silicate environment (Si(OR) ₄). ^[9]
¹ H	~7.0 - 7.5	Multiplets	Expected aromatic region for phenoxy protons.
¹³ C	~120 - 155	Multiple	Expected aromatic and ipso-carbon signals for the phenoxy groups.

Table 2: NMR spectroscopic data for **tetraphenoxy silane**.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups.

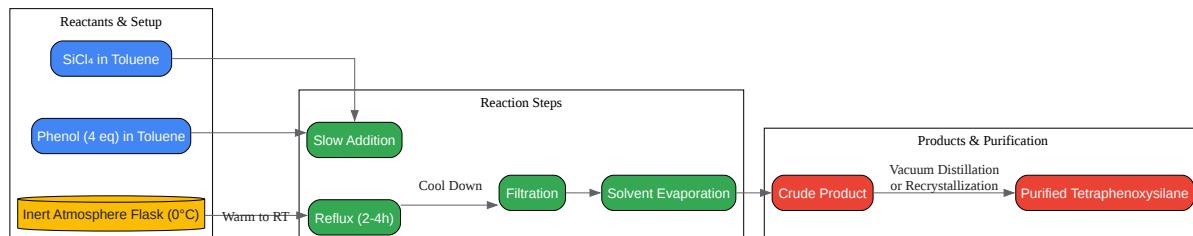
Wavenumber (cm ⁻¹)	Assignment	Technique	Intensity
3100 - 3000	Aromatic C-H Stretch	IR, Raman	Medium
1590, 1490	Aromatic C=C Ring Stretch	IR, Raman	Strong
1240 - 1200	Aryl-O Stretch (Asymmetric)	IR	Strong
1100 - 1000	Si-O-C Stretch (Asymmetric)	IR	Strong
970 - 910	Si-O-Ph Stretch	IR	Strong
800 - 700	Aromatic C-H Out-of-Plane Bend	IR	Strong

Table 3: Characteristic vibrational frequencies for **tetraphenoxy silane** based on established correlations for organosilicon compounds.[11][12][13]

Experimental Protocols

Synthesis of Tetraphenoxy silane

A common method for synthesizing **tetraphenoxy silane** is the reaction of silicon tetrachloride with phenol.[14] The reaction is typically carried out in an inert solvent and may use a base to scavenge the HCl byproduct.


Materials:

- Silicon tetrachloride (SiCl₄)
- Phenol (C₆H₅OH)
- Anhydrous toluene (or other inert solvent)
- Pyridine or triethylamine (optional, as HCl scavenger)

- Nitrogen or Argon gas supply
- Standard Schlenk line glassware

Protocol:

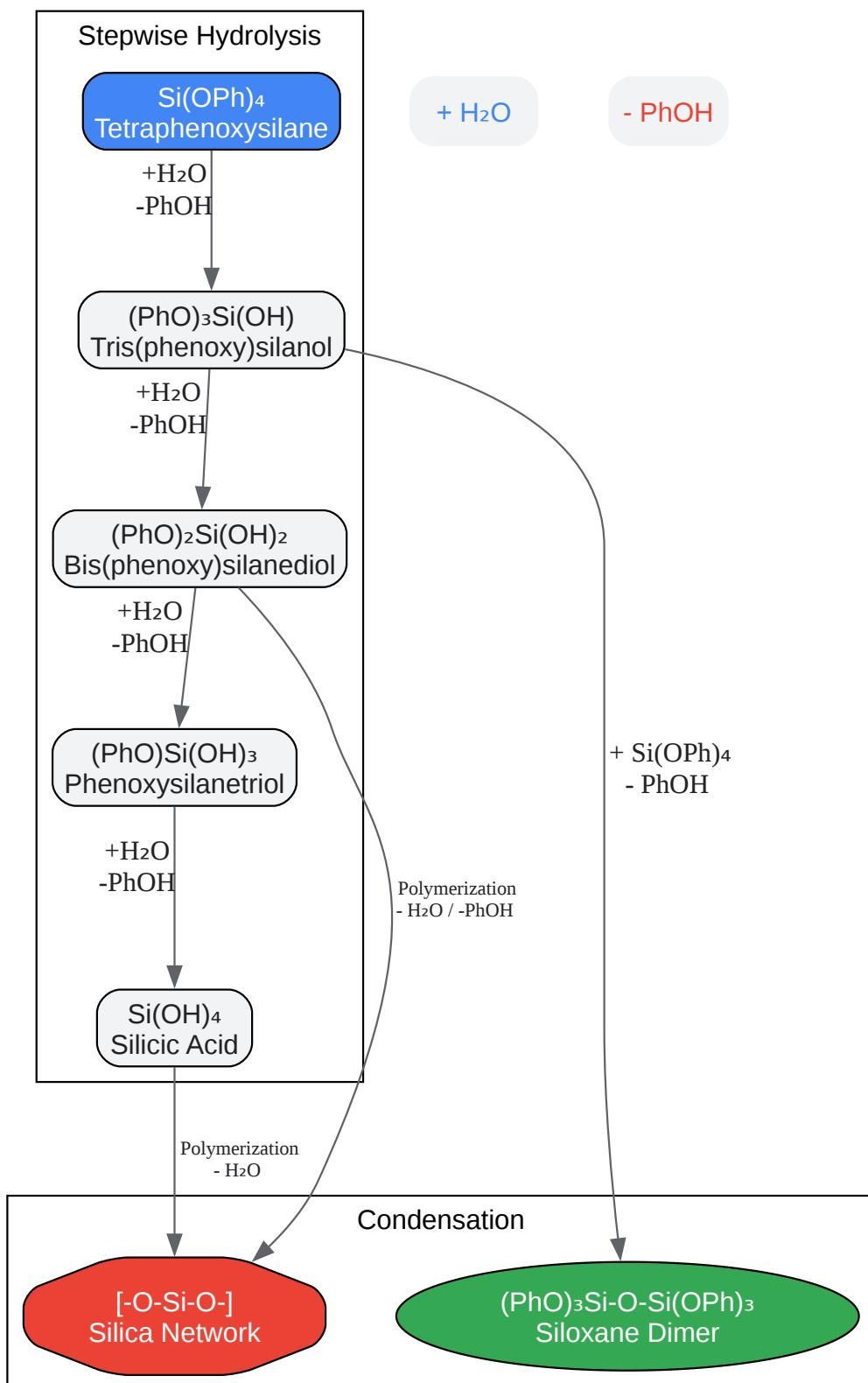
- **Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.
- **Reagents:** Dissolve phenol (4.0 equivalents) in anhydrous toluene and add it to the reaction flask. If using a base, add it to this solution.
- **Addition:** Cool the flask to 0 °C in an ice bath. Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic and produces HCl gas.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture. If a base was used, the pyridinium or triethylammonium hydrochloride salt will precipitate and can be removed by filtration.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield **tetraphenoxy silane** as a crystalline solid.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **tetraphenoxy silane**.

Analytical Protocols

- NMR Spectroscopy:
 - Dissolve ~10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
 - Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative accuracy, or employ sensitivity-enhancement techniques like DEPT or INEPT.[15]
- IR Spectroscopy:
 - Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.


- Alternatively, dissolve the sample in a suitable solvent (e.g., CCl_4) and acquire the spectrum in a liquid cell.
- Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Chemical Reactivity: Hydrolysis and Condensation

The most significant chemical property of **tetraphenoxy silane** is its ability to undergo hydrolysis and condensation, which forms the basis of the sol-gel process.^[3] This multi-step reaction can be catalyzed by either acid or base.^[4]

- Hydrolysis: A phenoxy group (PhO^-) is substituted by a hydroxyl group (OH^-) through nucleophilic attack by water on the silicon atom. This reaction occurs stepwise, producing silanol intermediates and releasing phenol as a byproduct.
- Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water (water condensation). Alternatively, a silanol group can react with a remaining phenoxy group to form a siloxane bond and a molecule of phenol (alcohol condensation).

These reactions continue, leading to the formation of oligomers, polymers, and eventually a cross-linked, three-dimensional silica gel network.

[Click to download full resolution via product page](#)

Logical pathway of hydrolysis and condensation for **tetraphenoxy silane**.

Conclusion

Tetraphenoxy silane is a key organosilicon compound whose utility is intrinsically linked to its molecular structure. The central tetrahedral silicon atom bonded to four phenoxy groups creates a molecule primed for controlled chemical transformation. While detailed crystallographic data remains an area for further research, a robust understanding of its structure and bonding can be achieved through spectroscopic analysis and comparison with related silicate compounds. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this versatile precursor in the development of advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraphenoxy silane | C₂₄H₂₀O₄Si | CID 70896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1',1",1""-Silanetetrailtetrakis(benzene) | C₂₄H₂₀Si | CID 66104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. msaweb.org [msaweb.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. The crystal structure and electron density of tetraphenyl-silicon, (C₆H₅)₄Si | Semantic Scholar [semanticscholar.org]
- 8. Crystal and molecular structure of tetraphenylsilane - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]
- 14. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 15. pascal-man.com [pascal-man.com]
- To cite this document: BenchChem. ["tetraphenoxy silane molecular structure and bonding"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073000#tetraphenoxy silane-molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com